Thermal Stability vs. TPTRZ
TPPTRZ exhibits superior thermal robustness vs. its closest non-biphenyl analog TPTRZ. Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data from a single study show TPPTRZ has a melting point (Tm) of 353 °C and a decomposition temperature (Td) of 412 °C, compared to TPTRZ’s Tm of 272 °C and Td of 388 °C [1]. The 60 °C higher Tm and 24 °C higher Td translate to greater morphological stability during device operation and vacuum thermal evaporation processing.
| Evidence Dimension | Thermal decomposition and melting temperature |
|---|---|
| Target Compound Data | Tm = 353 °C, Td = 412 °C |
| Comparator Or Baseline | TPTRZ (phenyl linker analog): Tm = 272 °C, Td = 388 °C |
| Quantified Difference | ΔTm = +81 °C; ΔTd = +24 °C |
| Conditions | TGA and DSC under inert atmosphere (Cai et al., 2019, Table 1) |
Why This Matters
Higher thermal stability directly correlates with extended device operational lifetime and broader processing windows, a critical procurement criterion for OLED manufacturers.
- [1] Cai, M., Zhao, C., Zhang, D., Song, X., & Duan, L. (2019). Investigation on two triphenylene based electron transport materials. Science China Chemistry, 62(6), 775–783. View Source
